
C17H34Ino4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H34Ino4 is a unique chemical entity. This compound is not widely known in common chemical databases, suggesting it might be a specialized or newly synthesized compound. The molecular structure indicates it contains 17 carbon atoms, 34 hydrogen atoms, one indium atom, and four oxygen atoms. The presence of indium is particularly notable as it is a less common element in organic compounds, often used in specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C17H34Ino4 likely involves multiple steps, given its complex structure. The preparation might start with the formation of an organic backbone, followed by the introduction of the indium atom. Common methods for incorporating indium into organic molecules include:
Organometallic Reactions: Using organoindium reagents which can be prepared by reacting indium trichloride with organic halides.
Catalytic Processes: Employing catalysts to facilitate the formation of carbon-indium bonds.
Industrial Production Methods
Industrial production of This compound would require scalable and efficient methods. This might involve:
Batch Processing: For small-scale production, where reactions are carried out in batches.
Continuous Flow Chemistry: For larger-scale production, where reactants are continuously fed into a reactor and products are continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
C17H34Ino4: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the oxidation state of the indium atom or other functional groups in the molecule.
Substitution: The indium atom or other groups in the molecule can be substituted with different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indium oxides, while reduction could produce indium hydrides.
Applications De Recherche Scientifique
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a diagnostic agent.
Industry: Use in materials science, particularly in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which C17H34Ino4 exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In a chemical context, it could act as a catalyst, facilitating reactions by lowering the activation energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecanoic Acid (C17H34O2): A fatty acid with a similar carbon and hydrogen count but lacking indium.
Indium Trichloride (InCl3): A common indium compound used in various chemical reactions.
Uniqueness
The presence of indium in C17H34Ino4 makes it unique compared to other organic compounds. Indium’s properties can impart unique reactivity and functionality to the compound, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C17H34INO4 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
methyl 10-hydroxy-11-(4-methylmorpholin-4-ium-4-yl)undecanoate;iodide |
InChI |
InChI=1S/C17H34NO4.HI/c1-18(11-13-22-14-12-18)15-16(19)9-7-5-3-4-6-8-10-17(20)21-2;/h16,19H,3-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PVYXYWLAJISDLF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOCC1)CC(CCCCCCCCC(=O)OC)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


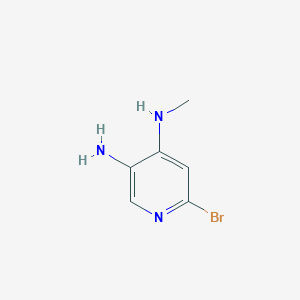

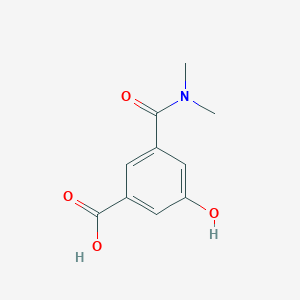
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
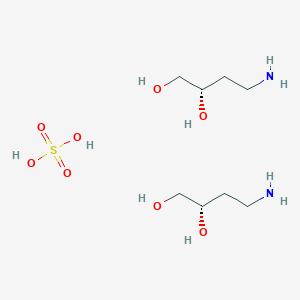
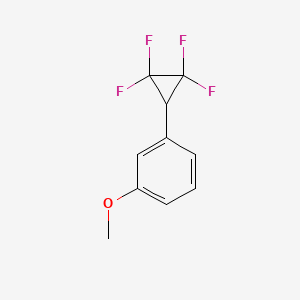

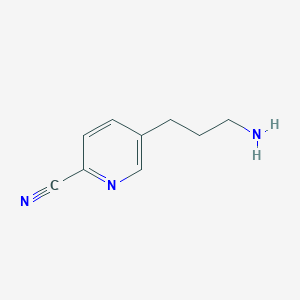
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
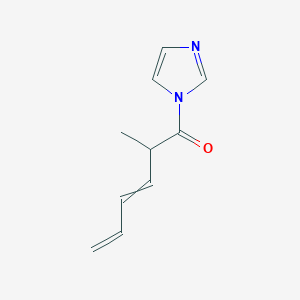
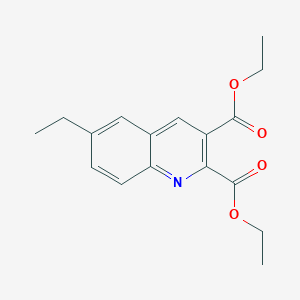
![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
